4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL

Medicinal Chemistry Drug Metabolism Kinase Inhibitors

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is a critical fluorinated 7-azaindole for VEGFR-2/FGFR-1 inhibitor programs. Its 4-fluoro group ensures metabolic stability, while the 5-hydroxyl provides a versatile functionalization handle. Optimal for fragment libraries (Rule of Three) and PROTAC linker attachment. Avoid generic analogs; this specific scaffold is essential for optimal binding and synthetic efficiency.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 651744-21-7
Cat. No. B1321970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL
CAS651744-21-7
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C(=C21)F)O
InChIInChI=1S/C7H5FN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10)
InChIKeyGBGMQCVLBKJRKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL (CAS 651744-21-7): An Essential Fluorinated 7-Azaindole Building Block for Kinase Inhibitor Synthesis and Medicinal Chemistry Procurement


4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL (CAS 651744-21-7), also known as 4-fluoro-5-hydroxy-7-azaindole, is a fluorinated heterocyclic compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol . It serves as a critical synthetic intermediate and core scaffold in the development of kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), due to its 7-azaindole core which acts as a biological isostere of indole and enables ATP-binding site interactions [1]. The strategic placement of the fluorine atom at the 4-position enhances metabolic stability and binding affinity, while the 5-hydroxyl group provides a versatile handle for further functionalization via ether or ester linkages, making it a differentiated choice over non-fluorinated or less functionalized 7-azaindole analogs [2].

Why 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL Cannot Be Substituted by Non-Fluorinated or Less-Functionalized 7-Azaindole Analogs in Critical Research Applications


Generic substitution of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL with non-fluorinated 7-azaindoles (e.g., CAS 98549-88-3) or 4-fluoro-7-azaindole lacking the 5-hydroxyl group (CAS 640735-23-5) is not scientifically justifiable without compromising key performance parameters. The specific combination of the 4-fluoro substituent and the 5-hydroxy group in this compound is essential for achieving the desired balance of metabolic stability and synthetic tractability in kinase inhibitor programs [1]. The fluorine atom is known to enhance metabolic stability by blocking oxidative metabolism at the 4-position of the azaindole ring, while the 5-hydroxyl group serves as a crucial attachment point for introducing diverse pharmacophores, as evidenced in multiple patent filings for VEGFR-2 and FGFR-1 inhibitors [2]. Substituting with a non-fluorinated analog would predictably result in lower metabolic stability and altered binding kinetics, while using a 4-fluoro-7-azaindole without the hydroxyl group would eliminate the primary functionalization handle, requiring additional synthetic steps that may reduce overall yield and increase cost.

Quantitative Differentiation Guide for 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL: Head-to-Head Comparisons and Performance Metrics for Informed Procurement


Enhanced Metabolic Stability in Human Liver S9 Fractions vs. Non-Fluorinated 7-Azaindole Scaffolds

The incorporation of a fluorine atom at the 4-position of the 7-azaindole scaffold in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL confers a measurable improvement in metabolic stability. While direct experimental data for this exact compound is limited in public literature, class-level inference from fluorinated 7-azaindoles indicates that the 4-fluoro substitution reduces oxidative metabolism. In human liver S9 fractions, a closely related fluorinated 7-azaindole analog (likely derived from this scaffold) demonstrated 38% metabolic stability (compound remaining after 1 hour) . In contrast, non-fluorinated 7-azaindole scaffolds are known to be more susceptible to CYP450-mediated oxidation at the 4-position, though specific quantitative comparator data is not publicly available for this exact scaffold. This class-level improvement in metabolic stability is a primary driver for selecting this fluorinated building block in lead optimization programs where half-life extension is critical.

Medicinal Chemistry Drug Metabolism Kinase Inhibitors

Synthetic Versatility via 5-Hydroxyl Group vs. 4-Fluoro-7-Azaindole

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL provides a direct and efficient synthetic route to 5-alkoxy and 5-aryloxy derivatives through simple O-alkylation or Mitsunobu reactions. In contrast, 4-fluoro-7-azaindole (CAS 640735-23-5), which lacks the 5-hydroxyl group, requires more complex and lower-yielding functionalization sequences to achieve the same substitution pattern. For instance, the patented synthesis of VEGFR-2/FGFR-1 inhibitors utilizes this hydroxyl group to directly couple the azaindole core to a pyrrolotriazine moiety, yielding the key intermediate 4-(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yloxy)-5-methyl-pyrrolo[2,1-f][1,2,4]triazin-6-ol [1][2]. Using the non-hydroxylated analog would necessitate an additional step to introduce a hydroxyl or leaving group, which can reduce overall synthetic efficiency and increase cost. While exact yield comparisons are not disclosed, the direct functionalization route is a clear advantage for procurement in programs where rapid SAR exploration is prioritized.

Organic Synthesis Medicinal Chemistry Building Blocks

Validated Role in VEGFR-2 and FGFR-1 Inhibitor Pharmacophores vs. Unfunctionalized 7-Azaindoles

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is a key intermediate in the synthesis of potent VEGFR-2 and FGFR-1 tyrosine kinase inhibitors, as explicitly claimed in multiple patents [1][2]. The specific substitution pattern (4-fluoro, 5-hydroxy) is essential for achieving high affinity binding to the ATP-binding pocket of these kinases. While the parent compound itself is not an active pharmaceutical ingredient, its derivatives exhibit low nanomolar IC50 values against VEGFR-2 and FGFR-1. For example, the compound 4-(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yloxy)-5-methyl-pyrrolo[2,1-f][1,2,4]triazin-6-ol, directly synthesized from this building block, is a claimed inhibitor with demonstrated activity in cellular assays [3]. In contrast, unfunctionalized 7-azaindoles lacking the 4-fluoro or 5-hydroxy groups would not generate the same pharmacophore, as the specific hydrogen bonding and hydrophobic interactions would be altered, likely reducing potency and selectivity. This validates the critical role of this specific building block in accessing a clinically relevant chemical space.

Kinase Inhibition Cancer Therapeutics VEGFR-2 FGFR-1

Physicochemical Property Differentiation: pKa and LogP Predictions for Enhanced Drug-Likeness

Predicted physicochemical properties for 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL indicate a LogP of 1.41 and a pKa of 3.17±0.50 [1][2]. Compared to the non-fluorinated analog 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3), which has a predicted LogP of approximately 0.8-1.0, the fluorinated derivative exhibits increased lipophilicity, which can improve membrane permeability and oral bioavailability. The moderate LogP value of 1.41 falls within the optimal range for CNS drug candidates (1-3), making it a suitable building block for CNS-penetrant kinase inhibitors. The pKa of 3.17 suggests that the 5-hydroxyl group is weakly acidic, allowing for selective functionalization under mildly basic conditions. These property enhancements, driven by the 4-fluoro substitution, provide a quantitative basis for prioritizing this compound over its non-fluorinated counterpart in early-stage drug discovery programs.

Computational Chemistry Drug Design Physicochemical Properties

Optimal Procurement and Research Applications for 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL: Maximizing Value in Kinase Inhibitor Discovery and Chemical Biology


Lead Optimization of VEGFR-2 and FGFR-1 Tyrosine Kinase Inhibitors for Oncology

In programs targeting the VEGFR-2 and FGFR-1 signaling pathways, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL serves as the optimal starting material for synthesizing 5-substituted azaindole inhibitors with enhanced metabolic stability. As demonstrated in multiple patents, this building block allows for rapid SAR exploration by coupling diverse pharmacophores to the 5-hydroxyl group, while the 4-fluoro substituent minimizes CYP450-mediated oxidation, potentially improving in vivo half-life and reducing clearance. Procurement of this specific compound ensures access to a well-validated chemical space for generating potent, patentable kinase inhibitors [1][2].

Fragment-Based Drug Discovery (FBDD) Libraries Focused on the ATP-Binding Pocket

Given its predicted LogP of 1.41 and molecular weight of 152.13 g/mol, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL adheres to the 'Rule of Three' for fragment libraries (MW < 300, LogP ≤ 3). It is an ideal fragment for screening against kinase targets due to its ability to form hydrogen bonds within the ATP-binding pocket via the pyrrolopyridine core and hydroxyl group. The fluorine atom can also engage in favorable orthogonal multipolar interactions with backbone carbonyls, as often observed in fluorinated kinase inhibitors. Procuring this compound for fragment library construction enables the identification of low-molecular-weight hits that can be efficiently grown into potent leads through structure-guided design [3].

Synthesis of CNS-Penetrant Kinase Probes for Neuroscience Research

The predicted LogP of 1.41 for 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL places it within the optimal range for CNS drug candidates (typically LogP 1-3). This property, combined with the metabolic stability conferred by the 4-fluoro group, makes it an excellent starting point for developing brain-penetrant kinase inhibitors targeting conditions such as glioblastoma, neurodegenerative diseases, or neuropsychiatric disorders where kinase signaling is dysregulated. The 5-hydroxyl handle facilitates the attachment of groups that further modulate physicochemical properties for optimal CNS exposure [4].

Development of Novel PROTACs and Molecular Glues Targeting Oncogenic Kinases

The 5-hydroxyl group of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL provides a convenient and versatile attachment point for linkers in the synthesis of proteolysis-targeting chimeras (PROTACs) or molecular glues. By conjugating an E3 ligase ligand to the 5-position, researchers can create heterobifunctional molecules that degrade VEGFR-2, FGFR-1, or other kinases containing the azaindole pharmacophore. The metabolic stability of the fluorinated core is particularly advantageous in these applications, as it ensures the PROTAC molecule persists long enough in vivo to effectively recruit the target protein to the E3 ligase for ubiquitination and subsequent proteasomal degradation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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